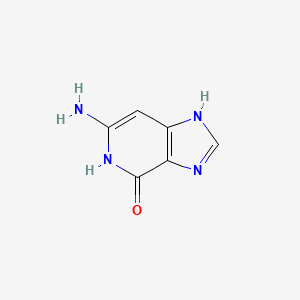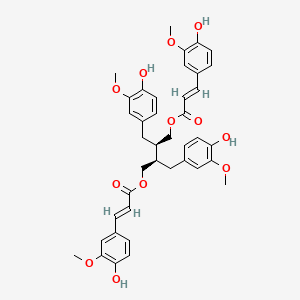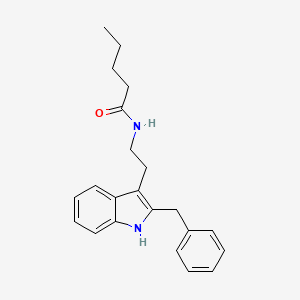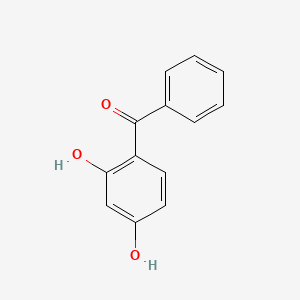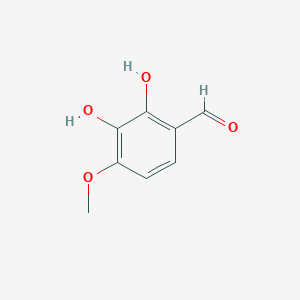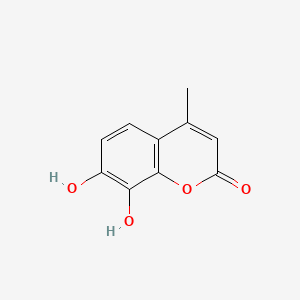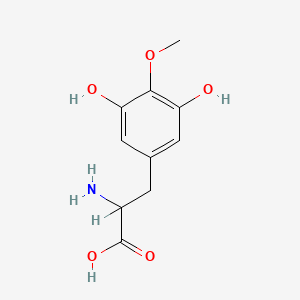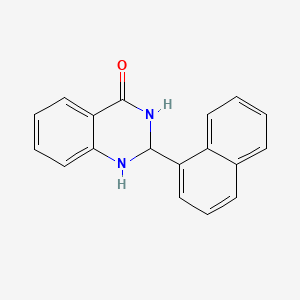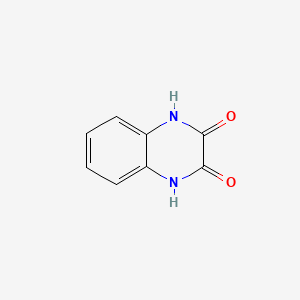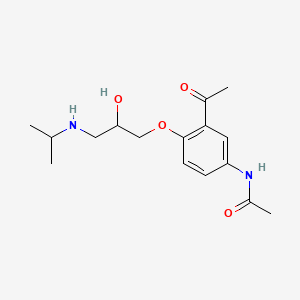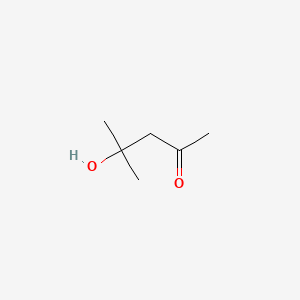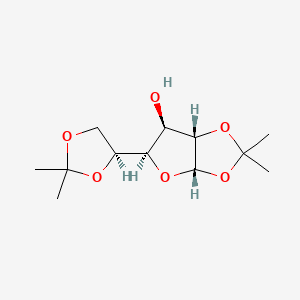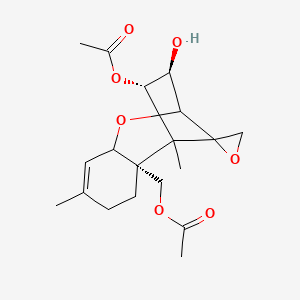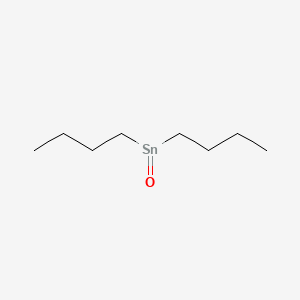
Oxyde de dibutylétain
Vue d'ensemble
Description
Dibutyltin oxide, also known as dibutyloxotin, is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is a colorless solid that, when pure, is insoluble in organic solvents. Dibutyltin oxide is widely used as a reagent and a catalyst in various chemical reactions .
Applications De Recherche Scientifique
Dibutyltin oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in regioselective alkylation, acylation, and sulfonation reactions.
Biology: Dibutyltin oxide is studied for its potential antitumor and antifungal activities.
Medicine: Research is ongoing to explore its use in developing novel antitumor agents.
Industry: It is used as a stabilizer in paints, coatings, and plastics, ensuring longer product life cycles.
Mécanisme D'action
Target of Action
Dibutyltin oxide (DBTO) is an organotin compound that primarily targets organic compounds in chemical reactions . It is commonly used as a Lewis acid catalyst in organic synthesis .
Mode of Action
DBTO interacts with its targets by acting as a catalyst in various chemical reactions. For instance, it is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . DBTO has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols . It also finds use as a transesterification catalyst .
Biochemical Pathways
DBTO affects the biochemical pathways involved in the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols . It also plays a role in allylation reactions, cycloaddition reactions, and ring-opening polymerizations .
Pharmacokinetics
It is known that dbto is a colorless solid that, when pure, is insoluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of solubilizing agents.
Result of Action
The result of DBTO’s action is the formation of new compounds through its catalytic activity. For example, it can facilitate the formation of carbon-carbon bonds and the preparation of esters from carboxylic acids and alcohols . In addition, it can direct regioselective reactions, allowing for the selective modification of certain functional groups in a molecule .
Action Environment
The action of DBTO can be influenced by various environmental factors. For instance, the presence of other reagents, the temperature, and the solvent used can all affect the efficiency and selectivity of the reactions catalyzed by DBTO . Furthermore, DBTO is known to be stable under heat, with a melting point of over 300°C . It should be stored in a cool, dry place to maintain its stability .
Analyse Biochimique
Biochemical Properties
Dibutyltin oxide is commonly used as a Lewis acid catalyst in organic synthesis . It can be used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols .
Cellular Effects
It is known that organotin compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known to act as a catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds and the preparation of esters .
Temporal Effects in Laboratory Settings
It is known that organotin compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
Organotin compounds are known to have various effects in animal models, which can vary depending on the dosage .
Metabolic Pathways
Organotin compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
Organotin compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Organotin compounds are known to be localized to specific compartments or organelles within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyltin oxide can be synthesized through the hydrolysis of dibutyltin dichloride. The process involves adding sodium hydroxide solution to dibutyltin dichloride, followed by neutralization and surfactant addition. The mixture is then heated to initiate the alkaline hydrolysis reaction, resulting in dibutyltin oxide .
Industrial Production Methods: In industrial settings, dibutyltin oxide is produced by dispersing dibutyltin oxide in a medium containing blocked polyisocyanate or a curing agent with activated ester groups. This method ensures the stability and effectiveness of the compound as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:
Oxidation: Dibutyltin oxide can be oxidized to form dibutyltin dioxide.
Reduction: It can be reduced to dibutyltin hydride using reducing agents like poly(methylhydrosiloxane) (PMHS).
Substitution: Dibutyltin oxide reacts with carboxylic acids to form distannoxanes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.
Substitution: Carboxylic acids under mild heating conditions.
Major Products:
Oxidation: Dibutyltin dioxide.
Reduction: Dibutyltin hydride.
Substitution: Distannoxanes.
Comparaison Avec Des Composés Similaires
- Dibutyltin dichloride
- Dibutyltin dilaurate
- Tributyltin oxide
Comparison:
- Dibutyltin dichloride: Unlike dibutyltin oxide, dibutyltin dichloride is more soluble in organic solvents and is used primarily as a precursor in the synthesis of other organotin compounds .
- Dibutyltin dilaurate: This compound is widely used as a curing catalyst in the production of silicones and polyurethanes, whereas dibutyltin oxide is more commonly used in regioselective reactions .
- Tributyltin oxide: Tributyltin oxide is known for its biocidal properties and is used in antifouling paints, while dibutyltin oxide is primarily used as a catalyst and stabilizer .
Dibutyltin oxide stands out due to its versatility as a catalyst in various chemical reactions and its stability in industrial applications.
Propriétés
IUPAC Name |
dibutyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBRKRYDCGYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027315 | |
| Record name | Stannane, dibutyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER. | |
| Record name | Stannane, dibutyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
161.9 °C | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor) | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.5 | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.000004 | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
818-08-6 | |
| Record name | Dibutyltin oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, dibutyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T435H74FO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
105 °C | |
| Record name | DI-n-BUTYLTIN OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibutyltin oxide?
A1: Dibutyltin oxide has the molecular formula [(C4H9)2SnO]n and exists as a polymer in the solid state. The molecular weight of the monomeric unit is 248.92 g/mol.
Q2: What spectroscopic techniques are used to characterize dibutyltin oxide?
A2: Dibutyltin oxide is commonly characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 119Sn), and Mössbauer spectroscopy.
Q3: What is the primary application of dibutyltin oxide?
A3: Dibutyltin oxide is primarily used as a catalyst in various organic reactions, particularly in the synthesis of esters and polyesters.
Q4: How does dibutyltin oxide catalyze transesterification reactions?
A4: DBTO reacts with alcohols to form dialkoxide intermediates. These intermediates facilitate the exchange of alkoxy groups between esters, effectively catalyzing the transesterification process. []
Q5: What factors influence the catalytic activity of dibutyltin oxide in transesterification reactions?
A5: Factors like catalyst concentration, temperature, reaction time, and the presence of other reagents (like alcohols) can influence DBTO's catalytic activity in transesterification. [] For instance, in the transesterification of poly[ethylene-co-(vinyl acetate)] with 1-octanol, the reaction rate was found to be proportional to the concentrations of the ester and alcohol, and the square root of the catalyst concentration. []
Q6: What are the advantages of using dibutyltin oxide as a catalyst in organic synthesis?
A6: Dibutyltin oxide often offers mild reaction conditions, high selectivity, and good yields, making it a desirable catalyst in various organic reactions.
Q7: Can you provide examples of specific reactions where dibutyltin oxide is used as a catalyst?
A7: Dibutyltin oxide is utilized in various reactions, including: * Transesterification: For instance, it catalyzes the reaction between dimethyl carbonate (DMC) and phenol to produce diphenyl carbonate (DPC), a key step in polycarbonate synthesis. [] * Crosslinking: DBTO catalyzes the crosslinking of ethylene-co-vinyl acetate (EVA) copolymer with tetraalkoxysilanes, enhancing its mechanical properties. [] * Polymerization: It is used in the ring-opening polymerization of oxepan-2,7-dione, contributing to the development of novel polymers. [] * Regioselective Reactions: DBTO enables regioselective transformations in carbohydrates, such as the selective sulfonylation of α-chelatable primary alcohols and the regioselective synthesis of sugar derivatives. [, ]
Q8: What is the role of dibutyltin oxide in the crosslinking of ethylene-co-vinyl acetate (EVA)?
A8: DBTO reacts with the pendant ester groups of EVA to form dimeric 1-alkoxy-3-acetoxytetrabutyldistannoxane species distributed along the polymer chains. These species catalyze the ester-alkoxysilane exchange reaction with the crosslinking agent (tetraalkoxysilane), leading to the formation of a crosslinked network. []
Q9: How does dibutyltin oxide contribute to regioselective synthesis in carbohydrate chemistry?
A9: DBTO reacts selectively with hydroxyl groups of carbohydrates to form dibutylstannylene acetals. This selective reactivity allows for the differentiation of hydroxyl groups based on their reactivity and steric environment, enabling the synthesis of specific carbohydrate derivatives. []
Q10: Has computational chemistry been employed to study dibutyltin oxide?
A10: While computational studies specifically on dibutyltin oxide are limited in the provided research, computational chemistry techniques can be applied to investigate its properties and reactivity.
Q11: What types of computational studies could be conducted on dibutyltin oxide?
A11: Computational studies could investigate the structure and bonding in DBTO, its interaction with different reagents, the mechanism of its catalytic activity, and potential modifications for improved performance.
Q12: What are the known safety concerns associated with dibutyltin oxide?
A12: Like many organotin compounds, dibutyltin oxide can be toxic. It is harmful if swallowed, inhaled, or absorbed through the skin. Proper handling and personal protective equipment are crucial when working with DBTO.
Q13: What is the environmental impact of dibutyltin oxide?
A13: Organotin compounds, including dibutyltin oxide, can have detrimental effects on aquatic organisms. They can persist in the environment and bioaccumulate, posing risks to ecosystems. Responsible handling, use, and disposal are essential to minimize its environmental impact.
Q14: Are there any alternatives to dibutyltin oxide in its various applications?
A16: Researchers are exploring alternative catalysts and reagents that offer similar reactivity with potentially lower toxicity and environmental impact. For instance, other organometallic compounds, enzymes, and heterogeneous catalysts are being investigated as potential substitutes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
